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Compound of Interest

Compound Name: (4-methylthiazol-2-yl)methanol

Cat. No.: B088423

A detailed comparative analysis of the spectroscopic characteristics of (4-methylthiazol-2-
yl)methanol against structurally related thiazole derivatives, providing researchers, scientists,
and drug development professionals with essential data for compound identification and
characterization.

This guide offers an objective comparison of the spectroscopic profiles of (4-methylthiazol-2-
yl)methanol with 4-methylthiazole and 2-acetyl-4-methylthiazole. Through a presentation of
nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS)
data, this document aims to elucidate the structural nuances and substituent effects within this
important class of heterocyclic compounds. Due to the limited availability of direct experimental
data for (4-methylthiazol-2-yl)methanol, this guide utilizes predicted spectroscopic values for
this compound, a common practice in such comparative analyses.

Structural Comparison of Analyzed Compounds

The structural relationship between (4-methylthiazol-2-yl)methanol and the selected related
compounds is pivotal for understanding their differing spectroscopic signatures. The presence
of a hydroxymethyl group at the 2-position in the primary compound, versus a hydrogen or an
acetyl group in the comparators, significantly influences the electronic environment and,
consequently, the spectral readouts.

Caption: Chemical structures of the compared thiazole derivatives.
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Spectroscopic Data Summary

The following tables provide a comparative overview of the key spectroscopic data for (4-

methylthiazol-2-yl)methanol and the selected related compounds.

'H NMR Spectroscopy Data

Solvent: CDCIs Frequency: As specified in citations.

Predicted/Experimental

Compound Proton . .
Chemical Shift (o, ppm)
(4-methylthiazol-2-yl)methanol -CHs ~2.4
-CH:- ~4.8
-OH Variable
Thiazole H-5 ~6.9
4-methylthiazole -CHs 2.47
Thiazole H-2 8.64
Thiazole H-5 6.87
2-acetyl-4-methylthiazole -CHs (thiazole) ~2.5

-C(=0)CHs

~2.7

Thiazole H-5

~7.5

3C NMR Spectroscopy Data

Solvent: CDCIs Frequency: As specified in citations.
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Predicted/Experimental

Compound Carbon . .
Chemical Shift (6, ppm)

(4-methylthiazol-2-yl)methanol -CHs ~17

-CH20H ~60

Thiazole C-2 ~170

Thiazole C-4 ~150

Thiazole C-5 ~115

4-methylthiazole -CHs 16.77

Thiazole C-2 152.14

Thiazole C-4 153.49

Thiazole C-5 113.11

2-acetyl-4-methylthiazole -CHs (thiazole) ~17

-C(=O)CHs ~26

-C=0 ~190
Thiazole C-2 ~168
Thiazole C-4 ~155
Thiazole C-5 ~120

IR Spectroscopy Data
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Characteristic Absorption

Compound Functional Group
(cm™)
(4-methylthiazol-2-yl)methanol O-H stretch ~3300 (broad)
C-H stretch (sp?) ~2900
C=N stretch ~1580
C-O stretch ~1050
4-methylthiazole C-H stretch (sp?) ~3100
C-H stretch (sp?) ~2950
C=N stretch ~1544
2-acetyl-4-methylthiazole C-H stretch (sp?) ~2900

C=0 stretch

~1680

C=N stretch

~1575

Mass Spectrometry Data

Key Fragmentation Peaks

Compound Molecular lon (m/z)

(m/z)
(4-methylthiazol-2-yl)methanol 129.03 112,98, 71
4-methylthiazole 99.01 72,71, 58, 45
2-acetyl-4-methylthiazole 141.02 126, 99, 85, 43

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed. Specific

parameters may vary based on the instrument and sample concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of

deuterated chloroform (CDCls) containing tetramethylsilane (TMS) as an internal standard.
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'H NMR Acquisition: Acquire the spectrum using a 300 or 400 MHz NMR spectrometer. Key
parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate
number of scans (typically 16-64) to achieve a good signal-to-noise ratio.[1]

13C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the low natural
abundance of 13C, a greater number of scans (1024 or more) is typically required.[2] A wider
spectral window is used, and broadband proton decoupling is employed to simplify the
spectrum to single lines for each unique carbon atom.[2]

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates
(e.g., NaCl or KBr). For solid samples, a KBr pellet can be made by grinding a small amount
of the sample with dry KBr and pressing it into a transparent disk. Alternatively, Attenuated
Total Reflectance (ATR) can be used for both liquid and solid samples by placing them
directly on the ATR crystal.[3]

Data Acquisition: Record the spectrum over the range of 4000-400 cm~*. A background
spectrum of the empty sample holder (or clean ATR crystal) should be recorded and
automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction: The sample is introduced into the mass spectrometer, often via direct
infusion or after separation by gas chromatography (GC-MS).[4]

lonization: In the ion source, the sample molecules are ionized, typically using electron
impact (El) or a softer ionization technique like electrospray ionization (ESI).[4][5] EI often
leads to characteristic fragmentation patterns.[4]

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[5]

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion
intensity versus m/z.[5]

Workflow for Spectroscopic Analysis
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The logical progression for the spectroscopic analysis and structural elucidation of a compound
like (4-methylthiazol-2-yl)methanol involves a multi-faceted approach where each technique
provides complementary information.

Spectroscopic Analysis Workflow

Compound Synthesis/
Isolation

—

Data Analysis & Comparison

Structure Elucidation/
Confirmation

Mass Spectrometry (MS)
Determine Molecular Weight & Formula

Click to download full resolution via product page

Caption: A typical workflow for the spectroscopic identification of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_with_a_Biological_Emphasis_v2.0_(Soderberg)/05%3A_Structure_Determination_Part_II_-_Nuclear_Magnetic_Resonance_Spectroscopy/5.04%3A_The_1H-NMR_experiment
https://nmr.ceitec.cz/download/140
https://pubs.acs.org/doi/10.1021/ed085p279
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/MassSpec1.htm
https://fiveable.me/organic-chemistry-ii/unit-1/mass-spectrometry-ms/study-guide/12bu6Au6d8xoPjBG
https://www.benchchem.com/product/b088423#spectroscopic-comparison-of-4-methylthiazol-2-yl-methanol-with-related-compounds
https://www.benchchem.com/product/b088423#spectroscopic-comparison-of-4-methylthiazol-2-yl-methanol-with-related-compounds
https://www.benchchem.com/product/b088423#spectroscopic-comparison-of-4-methylthiazol-2-yl-methanol-with-related-compounds
https://www.benchchem.com/product/b088423#spectroscopic-comparison-of-4-methylthiazol-2-yl-methanol-with-related-compounds
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b088423?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b088423?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

